N-{5-[2-(methylsulfanyl)benzoyl]-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}furan-2-carboxamide
Description
N-{5-[2-(Methylsulfanyl)benzoyl]-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}furan-2-carboxamide is a heterocyclic compound featuring a thiazolo[5,4-c]pyridine core substituted with a methylsulfanylbenzoyl group at position 5 and a furan-2-carboxamide moiety at position 2. The compound’s structure combines a bicyclic thiazole-pyridine system with aromatic and sulfur-containing substituents, which may influence its physicochemical and pharmacological properties.
Properties
IUPAC Name |
N-[5-(2-methylsulfanylbenzoyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S2/c1-26-15-7-3-2-5-12(15)18(24)22-9-8-13-16(11-22)27-19(20-13)21-17(23)14-6-4-10-25-14/h2-7,10H,8-9,11H2,1H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGLSTDBOXLMJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[2-(methylsulfanyl)benzoyl]-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}furan-2-carboxamide typically involves a multi-step process:
Formation of the Thiazolo-Pyridine Core: : This might involve the condensation of pyridine derivatives with thiazole precursors under specific conditions such as the presence of a strong base.
Introduction of the Benzoyl Group: : This step could involve Friedel-Crafts acylation using 2-(methylsulfanyl)benzoyl chloride in the presence of a Lewis acid catalyst.
Coupling with Furan Carboxamide: : Finally, the furan-2-carboxamide moiety can be introduced through a coupling reaction, possibly using peptide coupling reagents like EDCI or HATU to ensure efficient amide bond formation.
Industrial Production Methods
In an industrial setting, scale-up processes focus on optimizing yield and purity while minimizing cost. Techniques like continuous flow synthesis might be employed to ensure consistent product quality. Reaction conditions such as temperature, solvent choice, and reaction time are meticulously controlled to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{5-[2-(methylsulfanyl)benzoyl]-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}furan-2-carboxamide can undergo various chemical reactions including:
Oxidation: : Potential oxidative transformations at the methylsulfanyl group or the furan ring.
Reduction: : Reduction of the thiazolo-pyridine core or the benzoyl group.
Substitution: : Electrophilic or nucleophilic substitution reactions at various positions of the aromatic rings.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).
Reduction: : Commonly, sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: : Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products from these reactions can include various oxidized, reduced, or substituted analogues of the parent compound, depending on the site and nature of the reaction.
Scientific Research Applications
Chemistry
Catalysis: : As a ligand or catalyst in various organic reactions.
Analytical Chemistry: : Used in chromatography or spectroscopy as a standard or reactant.
Biology and Medicine
Drug Development: : Potential pharmacological activities such as anti-inflammatory or anti-cancer properties due to the unique structural features.
Biomolecular Interactions: : Studying interactions with proteins or nucleic acids.
Industry
Material Science: : As a building block for advanced materials or polymers.
Chemical Sensors: : Used in the development of sensors for detecting specific analytes.
Mechanism of Action
N-{5-[2-(methylsulfanyl)benzoyl]-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}furan-2-carboxamide exerts its effects through interaction with specific molecular targets, possibly enzymes or receptors. The thiazolo-pyridine core may interact with active sites, while the benzoyl and furan carboxamide groups enhance binding affinity. The pathways involved can include enzyme inhibition or receptor modulation, leading to the observed biological effects.
Comparison with Similar Compounds
Structural Insights :
- Methylsulfanyl vs.
- Carboxamide vs. Urea/Sulfonamide : The furan-2-carboxamide moiety may engage in π-π stacking interactions, while the urea in and sulfonamide in offer hydrogen-bonding capabilities, influencing target binding .
Physicochemical and Hypothetical Pharmacological Profiles
- Solubility : The absence of ionizable groups (unlike the hydrochloride salt in ) may limit aqueous solubility, necessitating formulation optimization.
Biological Activity
N-{5-[2-(methylsulfanyl)benzoyl]-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}furan-2-carboxamide is a compound of interest due to its potential biological activities. This article explores the synthesis, characterization, and biological activities of this compound, focusing on its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazolo-pyridine core with a furan-2-carboxamide moiety. Its chemical structure can be represented as follows:
Key Properties
- Molecular Formula : C₁₈H₁₈N₂O₃S
- Molecular Weight : 342.42 g/mol
- CAS Number : 1698238-16-2
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its anticancer, antibacterial, and anti-inflammatory properties.
Anticancer Activity
Research indicates that thiazole-containing compounds often exhibit significant anticancer properties. For instance:
- A study reported that thiazole derivatives demonstrated cytotoxic effects against several cancer cell lines with IC₅₀ values ranging from 1.61 to 1.98 µg/mL .
- The presence of electron-donating groups in the aromatic rings of these compounds enhances their activity against cancer cells .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line Tested | IC₅₀ (µg/mL) |
|---|---|---|
| Compound 1 | A431 (skin cancer) | 1.61 ± 1.92 |
| Compound 2 | Jurkat (leukemia) | 1.98 ± 1.22 |
Antibacterial Activity
The antibacterial potential of this compound has also been investigated:
- In vitro studies have shown that thiazole derivatives possess significant antibacterial activity against both gram-positive and gram-negative bacteria .
Table 2: Antibacterial Activity Against Various Bacteria
| Bacteria Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Gram-positive | <10 µg/mL |
| Gram-negative | <20 µg/mL |
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Pathways : Similar thiazole derivatives have been shown to inhibit key enzymes involved in tumor progression and bacterial metabolism.
- Interaction with Cellular Targets : Molecular dynamics simulations suggest that these compounds interact with proteins through hydrophobic contacts and hydrogen bonding .
Case Studies
A notable case study involved the synthesis and evaluation of a series of thiazole derivatives for their anticancer properties. The study found that modifications to the thiazole ring significantly influenced cytotoxicity across different cancer cell lines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
